Butylcatechol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

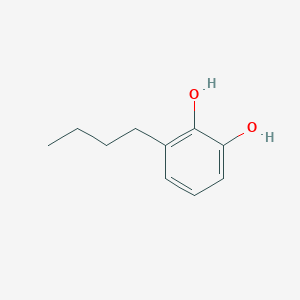

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-butylbenzene-1,2-diol |

InChI |

InChI=1S/C10H14O2/c1-2-3-5-8-6-4-7-9(11)10(8)12/h4,6-7,11-12H,2-3,5H2,1H3 |

InChI Key |

BJEMXPVDXFSROA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-tert-butylcatechol (TBC) mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4-tert-butylcatechol (B165716) (TBC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylcatechol (TBC) is a synthetic organic compound with a wide range of industrial and potential therapeutic applications. It is widely recognized for its role as a polymerization inhibitor and antioxidant in the manufacturing of plastics, rubber, and other polymers.[1][2][3][4] Beyond its industrial utility, TBC has garnered significant interest in the biomedical field due to its potent biological activities. This includes its ability to induce skin depigmentation, making it a subject of study in the context of vitiligo, as well as its emerging neuroprotective and anti-inflammatory properties.[5][6][7] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of TBC, focusing on its biochemical and cellular effects. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this multifaceted compound.

Polymerization Inhibition

One of the primary industrial applications of 4-tert-butylcatechol is as a polymerization inhibitor for monomers like styrene (B11656), butadiene, and vinyl acetate.[1][3][8] Its effectiveness in this role is attributed to its ability to act as a free-radical scavenger, a process that is critically dependent on the presence of dissolved oxygen.[9][10]

Mechanism of Action: Free Radical Scavenging

During the storage and transport of monomers, exposure to heat or light can initiate the formation of monomer radicals (M•).[9][10] In the presence of oxygen, these monomer radicals rapidly react to form highly reactive peroxide radicals (MOO•).[9] TBC intervenes in this process by donating a hydrogen atom from one of its hydroxyl groups to the peroxide radical. This action terminates the growing polymer chain and prevents the propagation of the polymerization reaction.[1][9] The resulting TBC radical is relatively stable and does not readily initiate new polymer chains.

Below is a diagram illustrating the mechanism of polymerization inhibition by TBC.

Experimental Protocol: Evaluation of Polymerization Inhibitor Efficacy

A common method to evaluate the effectiveness of a polymerization inhibitor is to measure the induction period it provides at a given temperature.

Materials:

-

Styrene monomer

-

4-tert-butylcatechol (TBC)

-

Constant temperature bath or heating block

-

Viscometer or dilatometer

-

Nitrogen gas for inert atmosphere (optional)

Procedure:

-

Prepare solutions of styrene containing various concentrations of TBC.

-

Place a known volume of the styrene/TBC solution into a reaction vessel.

-

If excluding oxygen is desired, purge the vessel with nitrogen gas.

-

Place the vessel in a constant temperature bath set to the desired temperature (e.g., 100°C).

-

At regular intervals, measure the viscosity or volume change of the solution.

-

The induction period is the time until a significant increase in viscosity or a decrease in volume (due to polymerization) is observed.

-

Plot the induction period as a function of TBC concentration to determine its efficacy.

Antioxidant Activity

TBC exhibits significant antioxidant properties, which are central to both its industrial applications and its biological effects.[1][11] Its ability to scavenge free radicals underlies its function as a stabilizer in polymers and oils and contributes to its protective effects in biological systems.[2][11]

Mechanism of Action: Hydrogen Atom Donation

The antioxidant mechanism of TBC is primarily based on its ability to donate a hydrogen atom from its hydroxyl groups to reactive oxygen species (ROS) and other free radicals.[1][11] This process neutralizes the radicals and terminates damaging chain reactions. The presence of the electron-donating tert-butyl group on the catechol ring lowers the bond dissociation energy (BDE) of the O-H bonds, making hydrogen atom donation more favorable.[1]

Below is a diagram illustrating the free radical scavenging mechanism of TBC.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of TBC can be quantified using various in vitro assays.

| Assay | Compound | IC50 Value | Reference |

| DPPH radical scavenging | 4-tert-butylcatechol | Not explicitly found | |

| ABTS radical scavenging | 4-tert-butylcatechol | Not explicitly found | |

| Antiplatelet Activity | 4-tert-butylcatechol | 7.24 ± 3.75 µM | [1] |

| Antiplatelet Activity | 4-Methylcatechol | 2.59 ± 0.17 µM | [1] |

| Antiplatelet Activity | 4-Chlorocatechol | 3.66 ± 0.29 µM | [1] |

| Antiplatelet Activity | 4-Nitrocatechol | 13.27 ± 1.57 µM | [1] |

Bond Dissociation Energy (BDE)

| Compound | BDE (kcal/mol) |

| Catechol | 79.2 |

| 4-tert-Butylcatechol | 74.3 |

| Pyrogallol | 68.0 |

| 5-tert-Butylpyrogallol | 66.6 |

| [Lower BDE indicates greater hydrogen-donating capacity and potentially higher antioxidant activity.][1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of TBC using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

4-tert-butylcatechol (TBC)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of TBC in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the TBC dilutions to the wells. Include a control with methanol instead of the TBC solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each TBC concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage inhibition against the TBC concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Depigmenting Agent and Tyrosinase Inhibition

TBC is known to be a potent depigmenting agent, an effect that has been observed in industrial workers exposed to the compound.[5][12] This activity is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which is a precursor for melanin.[13] TBC can act as an inhibitor of tyrosinase, although the precise mechanism of inhibition is complex and may involve multiple actions.[5][12][13] It has been shown to inhibit the enzyme at high concentrations.[5][12] Additionally, TBC can be oxidized by tyrosinase to form a reactive quinone, which can then react with cellular nucleophiles like glutathione (B108866), potentially disrupting cellular redox balance and contributing to melanocytotoxicity.[14]

Below is a diagram illustrating the inhibition of melanogenesis by TBC.

Quantitative Data on Tyrosinase Inhibition

| Compound | Concentration for Inhibition | Cell Type/Enzyme Source | Reference |

| 4-tert-butylcatechol | > 1 x 10⁻³ M | Human melanoma cells | [5][12] |

| Hydroquinone | > 1 x 10⁻³ M | Human melanoma cells | [5][12] |

Experimental Protocol: Tyrosinase Activity Assay

This protocol describes a common in vitro assay to measure the inhibitory effect of TBC on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

4-tert-butylcatechol (TBC)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a series of dilutions of TBC in phosphate buffer.

-

In a 96-well plate, add a fixed volume of the tyrosinase solution to each well.

-

Add a volume of the TBC dilutions to the wells. Include a control with buffer instead of TBC.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding a fixed volume of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular time intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.

-

Calculate the initial reaction rate (V₀) for each TBC concentration from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of tyrosinase inhibition for each TBC concentration: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] * 100

-

Plot the percentage inhibition against the TBC concentration to determine the IC50 value.

Induction of Apoptosis and Cellular Toxicity

At higher concentrations, TBC can induce apoptosis, or programmed cell death, in various cell types, including melanocytes and platelets.[13][14][15] This cytotoxic effect is an important aspect of its biological activity and is relevant to its depigmenting properties and potential therapeutic applications.

Mechanism of Action: Mitochondrial-Mediated Apoptosis

Exposure of cells to TBC can lead to an increase in intracellular reactive oxygen species (ROS), a decrease in cellular glutathione levels, and an increase in intracellular calcium.[15] These events can trigger the mitochondrial permeability transition pore (MPTP) to open, leading to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[15] This initiates a caspase cascade, involving the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[15]

Below is a diagram of the intrinsic apoptosis pathway potentially induced by TBC.

Quantitative Data on TBC-Induced Cellular Effects

| Cell Type | TBC Concentration | Effect | Reference |

| Human Platelets | Not specified | ↑ ROS, ↑ Intracellular Ca²⁺, ↓ Mitochondrial membrane potential, ↑ Caspase activation | [15] |

| Human Platelets | Not specified | ↓ Cellular glutathione, ↑ γ-glutamyltransferase activity | [15] |

| SH-SY5Y neuroblastoma cells | 100 µM | ↓ Mitochondrial membrane potential, ↑ COX-2 expression, ↑ Cell death | [7][16] |

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

This protocol describes how to analyze the expression of key apoptotic proteins, such as cleaved caspases and Bcl-2 family members, in cells treated with TBC.

Materials:

-

Cell culture reagents

-

4-tert-butylcatechol (TBC)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of TBC for a specified time. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Modulation of Cellular Signaling Pathways

TBC has been shown to modulate several key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival. These include the NF-κB, MAPK, and Nrf2-HO-1 pathways.

NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. While the direct effects of TBC on the NF-κB pathway are not extensively detailed in the provided search results, its antioxidant and anti-inflammatory properties suggest a potential modulatory role.

Below is a simplified diagram of the canonical NF-κB signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are involved in a wide range of cellular processes such as proliferation, differentiation, stress responses, and apoptosis. The activation of these pathways involves a cascade of protein phosphorylations. TBC's ability to induce apoptosis and modulate cellular stress responses suggests its potential interaction with MAPK signaling.

Below is a generalized diagram of the MAPK signaling cascade.

Nrf2-HO-1 Pathway

The Nrf2-HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that, under basal conditions, is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties. TBC has been shown to up-regulate HO-1, suggesting it can activate the Nrf2-HO-1 pathway.[7]

Below is a diagram of the Nrf2-HO-1 signaling pathway.

Conclusion

4-tert-butylcatechol is a compound with a diverse and complex range of biological and chemical activities. Its core mechanisms of action are rooted in its chemical structure, which enables it to act as a potent free radical scavenger and antioxidant. This property is fundamental to its industrial use as a polymerization inhibitor and also underlies many of its biological effects. In biological systems, TBC's ability to inhibit tyrosinase leads to its depigmenting effects, while at higher concentrations, it can induce mitochondrial-mediated apoptosis. Furthermore, emerging evidence suggests that TBC can modulate key cellular signaling pathways involved in inflammation and oxidative stress, including the NF-κB, MAPK, and Nrf2-HO-1 pathways. A thorough understanding of these multifaceted mechanisms is crucial for harnessing the potential of TBC in both industrial and therapeutic contexts, as well as for assessing its toxicological profile. Further research is warranted to fully elucidate the intricate details of its interactions with cellular components and to explore its potential in drug development for conditions involving oxidative stress, inflammation, and hyperpigmentation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule activators of the Nrf2-HO-1 antioxidant axis modulate heme metabolism and inflammation in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative measurement of apoptosis induced by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. Mycobacterium tuberculosis infection causes different levels of apoptosis and necrosis in human macrophages and alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation mechanisms of endothelial NF-kappaB, IKK, and MAP kinase by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cytotoxicity and apoptotic effects of verbascoside on breast cancer 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Free Radical Scavenging Properties of Butylcatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcatechol (B165716) (TBC) is a synthetic organic compound widely utilized as a polymerization inhibitor and antioxidant in various industrial applications, including the manufacturing of plastics, synthetic rubber, and oils.[1][2] Its efficacy as a stabilizer stems from its potent free radical scavenging capabilities. This technical guide provides an in-depth analysis of the core mechanisms, quantitative antioxidant activity, and relevant cellular signaling pathways associated with 4-tert-butylcatechol. Detailed experimental protocols for key antioxidant assays are also presented to facilitate further research and application in drug development and material science.

The antioxidant action of 4-tert-butylcatechol is primarily attributed to the catechol moiety, which can readily donate hydrogen atoms to neutralize free radicals.[1] This process interrupts the chain reactions of oxidation and polymerization, thereby preventing the degradation of materials.[1] The presence of the electron-donating tert-butyl group on the catechol ring further enhances its antioxidant potential by lowering the O-H bond dissociation energy (BDE), making hydrogen atom donation more favorable.[1]

Core Mechanism of Free Radical Scavenging

Phenolic compounds like 4-tert-butylcatechol act as free-radical scavengers by donating a hydrogen atom from one of their hydroxyl groups to a free radical (R•), thus neutralizing it. This process generates a relatively stable phenoxyl radical.[3] The stability of this resulting radical is crucial, as it is not reactive enough to propagate the radical chain reaction. In the case of catechols, the presence of two adjacent hydroxyl groups allows for the formation of a more stabilized semiquinone radical through intramolecular hydrogen bonding and resonance delocalization of the unpaired electron across the aromatic ring.[4]

The tert-butyl group at the para position to one of the hydroxyl groups in 4-tert-butylcatechol enhances its electron-donating capacity, which in turn weakens the O-H bonds of the hydroxyl groups.[5] This structural modification results in a lower bond dissociation energy (BDE) compared to unsubstituted catechol, making 4-tert-butylcatechol a more effective hydrogen atom donor and, consequently, a more potent antioxidant.[1] Specifically, the tert-butyl substituent in 4-TBC reduces the BDE by approximately 5 kcal/mol compared to catechol.[1]

Quantitative Antioxidant Activity

While specific IC50 values for 4-tert-butylcatechol in common free radical scavenging assays are not extensively reported in the available literature, data from structurally similar compounds and related catechol derivatives provide valuable insights into its potential antioxidant efficacy. The following tables summarize the available quantitative data.

Table 1: Bond Dissociation Energy (BDE)

| Compound | Modification | BDE Reduction vs. Catechol | Reference |

| 4-tert-Butylcatechol | tert-butyl substituent | ~5 kcal/mol | [1] |

Table 2: In Vitro Antioxidant Activity of a Structurally Related Catechol Thioether

The following data is for 3-((Thiazol-2-ylthio)methyl)-4,6-di-tert-butylcatechol, a compound with a similar di-tert-butylcatechol core.

| Assay | IC50 (µmol) | Reference |

| DPPH Radical Scavenging | ≥100 | [6] |

| ABTS•+ Radical Scavenging | Not Reported | [6] |

| Superoxide Radical Anion (O2•−) Scavenging | < 100 (pronounced activity) | [6] |

IC50 represents the concentration required to inhibit 50% of the radical activity.

Signaling Pathway Modulation

Beyond direct radical scavenging, phenolic antioxidants like 4-tert-butylcatechol can exert their effects by modulating intracellular signaling pathways involved in the endogenous antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[8] 4-tert-Butylcatechol is considered a mechanism for activating this antioxidant response in melanocytes.[7]

References

- 1. 4-tert-Butylcatechol | 98-29-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A new Fenton assay for Hydroxyl radical scavengers by monitoring Catechol oxidation | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Nrf2 Activation Provides Atheroprotection in Diabetic Mice Through Concerted Upregulation of Antioxidant, Anti-inflammatory, and Autophagy Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of p-tert-Butylcatechol

Introduction

4-tert-Butylcatechol (B165716) (TBC), with the CAS number 98-29-3, is an organic compound that is a derivative of catechol.[1] It presents as a white to light-yellow crystalline solid at room temperature.[1][2] TBC is a crucial chemical intermediate and additive in various industrial applications, primarily valued for its potent antioxidant and polymerization-inhibiting properties.[3][4][5] Its efficacy as a stabilizer is notably higher than that of hydroquinone, being 25 times more effective at 60°C.[1][5] This guide provides a comprehensive overview of the core physicochemical properties of p-tert-butylcatechol, detailed experimental protocols for its synthesis and analysis, and a review of its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following tables summarize the key physicochemical data for p-tert-butylcatechol, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | References |

| IUPAC Name | 4-(tert-butyl)benzene-1,2-diol | [6] |

| Synonyms | p-tert-Butylcatechol, TBC, 4-TBC | [1][7] |

| CAS Number | 98-29-3 | [6] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [6] |

| Appearance | White to light yellow crystalline solid or powder | [1][2] |

| Melting Point | 52-55 °C | [1][8] |

| Boiling Point | 285 °C | [1][8] |

| Density | 1.049 g/cm³ | [8] |

| Vapor Pressure | <1 hPa (at 25 °C) | [8][9] |

| Flash Point | >113 °C (>230 °F) | [8] |

| Refractive Index | n20/D 1.508 | [8] |

Table 2: Thermodynamic Properties

| Property | Value | References |

| Critical Temperature (Tc) | 775 K | [10] |

| Critical Pressure (Pc) | 37.00 bar | [10] |

| Critical Density (ρc) | 1.79 mol/L | [10] |

| Enthalpy of Fusion (ΔfusH) | 15.1 kJ/mol (at 330.4 K) | [10] |

| Enthalpy of Sublimation (ΔsubH°) | 99.2 ± 0.9 kJ/mol | [10] |

| Enthalpy of Vaporization (ΔvapH°) | 96.5 ± 2.8 kJ/mol | [10] |

Table 3: Solubility and Partitioning Properties

| Property | Value | References |

| Water Solubility | 0.2 g/100 mL (at 25 °C) | [11] |

| Solubility in Organic Solvents | Soluble in methanol, ether, acetone, alcohol | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.98 (at 25 °C) | [9] |

| pKa | 9.92 ± 0.10 (Predicted) | [11] |

Table 4: Spectral Data Summary

| Technique | Key Features | References |

| ¹H NMR | Spectra available in databases. | [6][12] |

| ¹³C NMR | Spectra available in databases. | [13] |

| Infrared (IR) Spectroscopy | Spectra available in databases. | [6][13] |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) available. | [6][13] |

| UV-Vis Spectroscopy | Exhibits a distinct UV absorbance curve, useful for concentration monitoring. | [14] |

Experimental Protocols

Synthesis of p-tert-butylcatechol via Friedel-Crafts Alkylation

A common method for synthesizing p-tert-butylcatechol is the Friedel-Crafts alkylation of catechol with an alkylating agent like isobutylene (B52900) or tert-butanol.[1]

Materials:

-

Catechol

-

tert-Butanol or Isobutylene

-

Acid catalyst (e.g., phosphoric acid, sulfuric acid, or an acidic ion-exchange resin)[1][15]

-

Solvent (e.g., xylene)

-

Sodium carbonate solution (for neutralization)

-

Water (for washing)

-

Petroleum ether (for recrystallization)

Procedure:

-

A reaction vessel is charged with catechol, the chosen solvent (xylene), and the acid catalyst.

-

The mixture is heated to the reaction temperature (e.g., 80-120 °C).[2]

-

The alkylating agent (isobutylene gas or a xylene solution of tert-butanol) is added dropwise or introduced at a controlled rate over a period of 4-8 hours.[2]

-

After the addition is complete, the reaction is maintained at a specific temperature (e.g., 105-110 °C) for a set duration (0-5 hours) to ensure completion.[2]

-

The reaction mixture is then cooled and allowed to stand.

-

The organic layer is separated and neutralized with a sodium carbonate solution, followed by washing with water to remove any remaining acid and salts.

-

The crude product is then purified, typically by reduced pressure distillation followed by recrystallization from a solvent like petroleum ether to yield the final p-tert-butylcatechol product.

Caption: Workflow for the synthesis of p-tert-butylcatechol.

Determination of Physicochemical Properties

-

Melting Point: The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

-

Solubility: To determine solubility, a known amount of p-tert-butylcatechol is added to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.

-

Spectroscopic Analysis:

-

NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded to identify the chemical shifts and coupling constants of the protons and carbon atoms.[13]

-

IR: Infrared spectroscopy is used to identify the functional groups present in the molecule, particularly the O-H and aromatic C-H stretching vibrations.[6]

-

UV-Vis: Ultraviolet-Visible spectroscopy is employed to study the electronic transitions within the molecule. It is particularly useful for quantitative analysis, such as monitoring the concentration of TBC in monomer streams.[14]

-

Mechanism of Action and Biological Relevance

Antioxidant Activity

The primary function of p-tert-butylcatechol in many applications is its ability to act as an antioxidant.[3] It effectively scavenges free radicals, which are highly reactive species that can initiate damaging chain reactions leading to the degradation of materials like polymers, rubbers, and oils.[3][16] The antioxidant mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical (R•), thereby neutralizing it. The resulting TBC radical is stabilized by resonance and the steric hindrance of the bulky tert-butyl group, making it less reactive and unable to propagate the chain reaction.[15]

Caption: Antioxidant mechanism of p-tert-butylcatechol.

Involvement in Cellular Signaling

In biological systems, oxidative stress can lead to cellular damage and apoptosis. p-tert-Butylcatechol and other catechol derivatives are known to interact with cellular antioxidant response pathways.[17] One such pathway involves the PERK-eIF2α-ATF4 axis, which is activated under endoplasmic reticulum (ER) stress, often induced by oxidative stress. This pathway can lead to the expression of antioxidant genes through the transcription factor Nrf2, providing a protective mechanism for cells like melanocytes against chemical or UV-induced damage.[17]

Caption: Role of catechols in cellular antioxidant response.

Applications

The unique properties of p-tert-butylcatechol lead to its use in a wide range of applications.

Caption: Key industrial applications of p-tert-butylcatechol.

-

Polymerization Inhibitor: Its primary use is to prevent the premature polymerization of reactive monomers such as styrene, butadiene, and vinyl acetate during manufacturing, storage, and transport.[4][14]

-

Antioxidant: It is incorporated into synthetic rubbers, plastics, oils, and lubricants to prevent oxidative degradation, thereby extending their service life and maintaining their physical properties.[3][9][16]

-

Stabilizer: TBC is used as a stabilizer in the production of polyurethane foam and polyester (B1180765) resins.[11][18]

-

Chemical Intermediate: It serves as a precursor in the synthesis of pharmaceuticals and other specialty chemicals.[16][19]

Safety and Handling

p-tert-Butylcatechol is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[20][21] It may also cause an allergic skin reaction.[20] It is very toxic to aquatic life with long-lasting effects.[20][21]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[20][22]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[23][24]

-

Storage: Store in a cool, dry, well-ventilated place below +30°C, away from incompatible materials like strong oxidizing agents.[8] The substance is hygroscopic.[11]

-

Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal.[20][24]

Conclusion

p-tert-Butylcatechol is a versatile and industrially significant compound with well-characterized physicochemical properties. Its utility is primarily derived from its exceptional ability to inhibit polymerization and act as an antioxidant. A thorough understanding of its properties, synthesis, and mechanisms of action is essential for its safe and effective application in research and industry, including its potential relevance in the fields of material science and drug development.

References

- 1. TERT BUTYL CATECHOL - Ataman Kimya [atamanchemicals.com]

- 2. Synthesis method for p-tert-butylcatechol - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 5. tert-Butylcatechol Supplier | 98-29-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 6. 4-tert-Butylcatechol | C10H14O2 | CID 7381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-tert.-Butylcatechol (CAS 98-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 4-tert-Butylcatechol CAS 98-29-3 - Buy 4-tert-Butylcatechol, CAS 98-29-3, C10H14O2 Product on BOSS CHEMICAL [bosschemical.com]

- 9. 98-29-3 | CAS DataBase [m.chemicalbook.com]

- 10. p-tert.-Butylcatechol [webbook.nist.gov]

- 11. 4-tert-Butylcatechol | 98-29-3 [chemicalbook.com]

- 12. 4-tert-Butylcatechol(98-29-3) 1H NMR [m.chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. Measuring TBC (Polymerization Inhibitor) [aai.solutions]

- 15. 4-tert-butylcatechol 98% (TBC) (production process) » Rayeneh Group [rayeneh.com]

- 16. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. 4-tert-Butylcatechol, 98%+ 98-29-3 India [ottokemi.com]

- 19. 4-tert-Butylcatechol (TBC): Chemical Properties Overview & Use [zxchem.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. p-tert-Butylcatechol Safety Data Sheets(SDS) lookchem [lookchem.com]

- 22. lobachemie.com [lobachemie.com]

- 23. fishersci.com [fishersci.com]

- 24. oxfordlabchem.com [oxfordlabchem.com]

Butylcatechol as an Antioxidant in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the stability of reagents and reaction intermediates is paramount to achieving high yields and purity of the desired products. Oxidative degradation, mediated by free radicals, is a common challenge that can lead to the formation of unwanted byproducts and the decomposition of sensitive molecules. 4-tert-Butylcatechol (B165716) (TBC), a derivative of catechol, has emerged as a highly effective antioxidant and polymerization inhibitor, widely employed to safeguard a variety of organic compounds. This technical guide provides a comprehensive overview of the core principles and practical applications of butylcatechol as an antioxidant in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

TBC is particularly valued for its ability to act as a free-radical scavenger, a property conferred by its phenolic structure. It is notably used as a stabilizer for reactive monomers such as styrene (B11656), butadiene, vinyl acetate, and divinylbenzene.[1][2] Its efficacy is reported to be approximately 25 times greater than that of hydroquinone (B1673460) at 60°C for inhibiting polymerization.[1][2][3][4] Beyond monomer stabilization, TBC's antioxidant properties are leveraged to protect a wide array of materials, including polyethylene, polypropylene, synthetic rubber, and various oils and their derivatives, from oxidative damage.[5][6]

Mechanism of Action: Free-Radical Scavenging

The primary function of 4-tert-butylcatechol as an antioxidant is its ability to interrupt the chain reactions initiated by free radicals. This process is critically dependent on the presence of dissolved oxygen.[1] The mechanism involves the donation of a hydrogen atom from one of TBC's hydroxyl groups to a peroxyl radical (ROO•), which is formed by the reaction of an organic radical (R•) with oxygen. This donation neutralizes the highly reactive peroxyl radical, thus terminating the oxidative chain reaction.[1][6] The resulting TBC radical is stabilized by resonance, rendering it less reactive and unable to propagate the radical chain.

dot digraph "Free_Radical_Scavenging_Mechanism" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=LR, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} END_DOT

Figure 1: Free-radical scavenging mechanism of 4-tert-butylcatechol.

Quantitative Performance Data

The selection of an appropriate antioxidant often depends on its performance under specific conditions. The following tables summarize available quantitative data on the efficacy of 4-tert-butylcatechol as a polymerization inhibitor.

| Inhibitor | Monomer | Temperature (°C) | Time (h) | Polymer Growth (%) | Reference |

| Commercial TBC | Styrene | 115 | 4 | 56.30 |

Table 1: Polymer Growth in the Presence of Commercial 4-tert-Butylcatechol (TBC)

| Inhibitor | Comparison | Temperature (°C) | Efficacy | Reference |

| 4-tert-Butylcatechol | Hydroquinone | 60 | 25 times more effective | [1][2][3][4] |

Table 2: Comparative Efficacy of TBC against Hydroquinone

Experimental Protocols

Protocol 1: Determination of 4-tert-Butylcatechol Concentration in Styrene (Based on ASTM D4590)

This colorimetric method is suitable for determining the concentration of TBC in styrene in the range of 1 to 100 mg/kg.[7]

1. Principle: TBC reacts with sodium hydroxide (B78521) in an alcoholic solution to form a colored complex that can be measured spectrophotometrically.

2. Reagents and Materials:

-

Styrene sample containing TBC

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Ethanol (B145695), 95%

-

Toluene (B28343), ACS grade

-

4-tert-Butylcatechol, standard solution

-

Spectrophotometer capable of measuring absorbance at 490 nm

-

Volumetric flasks and pipettes

3. Procedure:

-

Sample Preparation: Accurately weigh a known amount of the styrene sample into a volumetric flask. Dilute to the mark with toluene.

-

Color Development:

-

Pipette a known volume of the diluted sample into a separate volumetric flask.

-

Add a specific volume of 95% ethanol.

-

Add a precise volume of 10% aqueous sodium hydroxide solution.

-

Dilute to the final volume with 95% ethanol and mix thoroughly.

-

-

Spectrophotometric Measurement:

-

Allow the solution to stand for the time specified in the standard method to ensure complete color development.

-

Measure the absorbance of the solution at 490 nm against a blank solution prepared in the same manner but without the styrene sample.

-

-

Calibration:

-

Prepare a series of standard solutions of TBC in toluene covering the expected concentration range.

-

Treat these standards in the same manner as the sample to develop the color.

-

Measure the absorbance of each standard and construct a calibration curve of absorbance versus TBC concentration.

-

-

Calculation:

-

Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.

-

Protocol 2: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay

This protocol provides a general framework for assessing the free-radical scavenging activity of TBC in an organic solvent.

1. Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[8]

2. Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

4-tert-Butylcatechol (TBC)

-

Positive control (e.g., Butylated Hydroxytoluene - BHT)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

3. Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

-

Preparation of Sample and Control Solutions:

-

Prepare a stock solution of TBC in methanol or ethanol.

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Prepare a similar series of dilutions for the positive control (BHT).

-

-

Assay:

-

To each well of a 96-well plate (or to a cuvette), add a specific volume of the TBC or BHT solution.

-

Add the DPPH solution to initiate the reaction. The final volume in each well should be constant.

-

For the blank, use the solvent instead of the antioxidant solution.

-

-

Incubation and Measurement:

-

Incubate the plate or cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of TBC.

-

Experimental Workflows

Workflow for Evaluating Polymerization Inhibitor Performance

The following workflow outlines the steps to assess the effectiveness of TBC in preventing the polymerization of a reactive monomer like styrene.

dot digraph "Inhibitor_Evaluation_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} END_DOT

Figure 2: Workflow for evaluating polymerization inhibitor performance.

General Workflow for Using TBC as an Antioxidant in Organic Synthesis

This workflow provides a general procedure for incorporating TBC into an organic synthesis to prevent oxidative degradation of sensitive reagents or intermediates.

dot digraph "TBC_Synthesis_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} END_DOT

Figure 3: General workflow for using TBC in organic synthesis.

Removal of 4-tert-Butylcatechol

After the synthesis is complete, it is often necessary to remove the TBC from the reaction mixture. Several methods can be employed for this purpose:

-

Aqueous Base Wash: TBC, being phenolic, is acidic and can be removed by washing the organic layer with an aqueous basic solution, such as 10% sodium hydroxide.[9] The deprotonated TBC will partition into the aqueous layer. Subsequent washes with water can be performed to remove any residual base.

-

Column Chromatography: TBC can be separated from the desired product using column chromatography on silica (B1680970) gel or basic alumina.[10] The choice of eluent will depend on the polarity of the product and TBC.

-

Distillation: If the desired product has a significantly different boiling point from TBC, distillation under reduced pressure can be an effective method of separation.[9][11]

Conclusion

4-tert-Butylcatechol is a versatile and highly effective antioxidant for a wide range of applications in organic synthesis. Its potent free-radical scavenging ability makes it an invaluable tool for preventing unwanted polymerization of reactive monomers and for stabilizing sensitive organic compounds against oxidative degradation. By understanding its mechanism of action and employing the appropriate experimental protocols for its use, monitoring, and removal, researchers and drug development professionals can significantly enhance the efficiency, reliability, and safety of their synthetic processes. The quantitative data and workflows provided in this guide serve as a practical resource for the effective implementation of this compound as a key antioxidant in the modern organic chemistry laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 3. 4-tert-Butylcatechol | 98-29-3 | Benchchem [benchchem.com]

- 4. zxchem.com [zxchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]

- 8. researchgate.net [researchgate.net]

- 9. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

In-Depth Toxicological Profile of 4-tert-Butylcatechol (4-TBC)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-tert-Butylcatechol (B165716) (4-TBC), a synthetic antioxidant, is widely utilized as a polymerization inhibitor in the manufacturing of plastics and rubber. Its chemical properties also lend to its use in various industrial applications, including as a stabilizer in oils and a component in printing inks. While effective in its industrial roles, the toxicological profile of 4-TBC necessitates a thorough understanding for risk assessment and safe handling. This technical guide provides a comprehensive overview of the toxicology of 4-TBC, detailing its effects from acute to chronic exposure, its genotoxic and carcinogenic potential, and its impact on reproduction and development. The underlying mechanisms of toxicity, particularly its role as a tyrosinase inhibitor and its influence on cellular oxidative stress, are also elucidated. This document is intended to serve as a critical resource for professionals in research and drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 98-29-3 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 50 °C | [1] |

| Boiling Point | 285 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [1] |

Toxicokinetics and Metabolism

4-tert-Butylcatechol is readily absorbed following oral and dermal administration.[3] Studies in Fischer 344 rats and B6C3F1 mice have shown that after absorption, 4-TBC is rapidly metabolized and excreted, primarily in the urine.[3] The metabolism of 4-TBC involves conjugation to form sulfates and glucuronides. A significant metabolite identified is mono-O-methylated 4-TBC.[3] Dermal absorption has been shown to be dose-dependent in rats.[3]

Toxicological Profile

Acute Toxicity

4-TBC exhibits moderate acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of 4-tert-Butylcatechol

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | 815 mg/kg bw | [4] |

| Rat | Dermal | 1331 mg/kg bw | [4] |

An acute oral toxicity study was conducted in Sprague Dawley rats (n=5/sex/dose).[4] The animals were administered a single dose of 4-TBC (95% purity) in paraffin (B1166041) oil at concentrations of 490, 680, 800, or 1200 mg/kg bw and 2000 mg/kg bw in males, and 680 or 880 mg/kg bw and 2000 mg/kg bw in females.[4] Mortality was observed and recorded to calculate the LD₅₀.[4]

In an acute dermal study, Sprague Dawley rats (n=5/sex/dose) were exposed to 4-TBC in paraffin oil applied to the skin at doses of 500, 750, 1120, or 1690 and 2000 mg/kg bw in males, and 750 or 1120 and 2000 mg/kg bw in females for 24 hours under a semi-occlusive patch.[4] Mortality was recorded to determine the LD₅₀.[4]

Skin and Eye Irritation/Corrosion

4-TBC is corrosive to the skin and eyes.

Table 2: Skin and Eye Irritation/Corrosion

| Test | Species | Observation | Reference |

| Skin Corrosion | Rabbit | Corrosive | [4] |

| Eye Irritation | Rabbit | Corrosive | [4] |

A skin irritation study was performed on male New Zealand White rabbits.[5] A 0.5 mL dose of undiluted 4-TBC (85% in water) was applied to the skin under a semi-occlusive patch for 4 hours.[4][5] The skin was then observed for signs of erythema and edema at specified intervals.[5]

In an eye irritation study, a single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[6] The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[6]

Skin Sensitization

4-TBC is a potent skin sensitizer.

Table 3: Skin Sensitization

| Test | Species | Result | Reference |

| Guinea Pig Maximisation Test (GPMT) | Guinea Pig | Positive | [4] |

| Local Lymph Node Assay (LLNA) | Mouse | Positive (EC3 <1%) | [4] |

The GPMT involves an induction phase and a challenge phase.[7] During induction, guinea pigs are exposed to the test substance via intradermal injection with an adjuvant, followed by topical application.[7] After a rest period, a challenge dose is applied topically, and the skin reaction is evaluated.[7]

In the LLNA, the test substance is applied to the dorsum of the ears of CBA mice for three consecutive days.[4][8] On day 6, the mice are injected intravenously with ³H-methyl thymidine.[9] Five hours later, the draining auricular lymph nodes are excised, and lymphocyte proliferation is measured as an indicator of sensitization.[9]

Subchronic Toxicity

A 14-week study in F344/N rats and B6C3F1 mice was conducted by the National Toxicology Program (NTP).[5] The primary toxicity observed was to the forestomach of both species.[10]

Table 4: Subchronic Toxicity (14-Week Feed Study)

| Species | NOAEL (Forestomach Toxicity) | Reference |

| Rat | < 781 ppm | [10] |

| Mouse | 1,562 ppm | [10] |

Male and female F344/N rats and B6C3F1 mice were fed diets containing 0, 781, 1,562, 3,125, 6,250, or 12,500 ppm of 4-TBC for 14 weeks.[5] Endpoints evaluated included clinical observations, body weight, food consumption, and histopathology of major organs.[5]

Genotoxicity

The genotoxicity of 4-TBC has been evaluated in a battery of in vitro and in vivo assays.

Table 5: Genotoxicity of 4-tert-Butylcatechol

| Test | System | Result | Reference |

| Ames Test | S. typhimurium | Negative | [10] |

| In vivo Micronucleus Test | Rat Bone Marrow | Negative | [11] |

| In vivo Micronucleus Test | Mouse Peripheral Blood | Negative | [11] |

Male rats were administered 4-TBC via intraperitoneal injection three times at doses ranging from 125 to 500 mg/kg.[11] Bone marrow was collected and analyzed for the presence of micronucleated erythrocytes.[11] In mice, peripheral blood was analyzed after 14 weeks of dietary exposure.[11]

Carcinogenicity

There is no definitive evidence to classify 4-TBC as a carcinogen.[2] Long-term carcinogenicity studies in animals have not been extensively reported.[2]

A typical carcinogenicity study involves exposing rodents (rats or mice) to the test substance for a major portion of their lifespan (e.g., 24 months for rats).[12] The substance is administered daily, usually via the diet, at three dose levels plus a control.[12] Endpoints include the observation of neoplastic lesions, time to tumor appearance, and survival rates.[12]

Reproductive and Developmental Toxicity

Limited data are available on the reproductive and developmental toxicity of 4-TBC. A No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity has been identified.

Table 6: Reproductive Toxicity

| Species | NOAEL (males) | NOAEL (females) | Reference |

| Rat | 12,500 ppm (in feed) | 6,250 ppm (in feed) | [4] |

In a one-generation study, male and female rodents are exposed to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.[13] Endpoints evaluated include mating performance, fertility, gestation length, litter size, and pup viability and growth.[13]

Pregnant female animals (rats or rabbits) are administered the test substance daily from implantation to the day before caesarean section.[14] The dams are examined for signs of toxicity, and the fetuses are evaluated for external, visceral, and skeletal abnormalities.[14]

Mechanism of Action

The primary mechanisms of 4-TBC toxicity are related to its antioxidant properties, its ability to inhibit the enzyme tyrosinase, and the formation of reactive intermediates.

Antioxidant Activity and Reactive Oxygen Species (ROS) Generation

As a catechol derivative, 4-TBC can act as an antioxidant by scavenging free radicals. However, its metabolism can also lead to the formation of a reactive o-quinone intermediate.[15][16] This quinone is an electrophilic species that can readily react with cellular nucleophiles such as glutathione (B108866) (GSH).[15] Depletion of cellular GSH can lead to oxidative stress and cytotoxicity.[15][16]

Tyrosinase Inhibition and Skin Depigmentation

4-TBC is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[15][17] This inhibition is a primary cause of the skin depigmentation (leukoderma) observed in workers exposed to 4-TBC.[15] The proposed mechanism involves the oxidation of 4-TBC by tyrosinase to a reactive quinone, which can then covalently modify and inactivate the enzyme.[15] This process can also lead to melanocyte cytotoxicity.[6]

Visualizations

Signaling Pathway: 4-TBC Induced Skin Depigmentation

Caption: Proposed mechanism of 4-TBC-induced skin depigmentation.

Experimental Workflow: Local Lymph Node Assay (LLNA)

Caption: General workflow for the Local Lymph Node Assay (LLNA).

Conclusion

References

- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Effects of 4-tertiary butyl catechol on melanocytes of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OECD 414 supplementary prenatal developmental toxicity study of sodium molybdate dihydrate in the rat and benchmark dose evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ecetoc.org [ecetoc.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Tyrosinase-mediated formation of a reactive quinone from the depigmenting agents, 4-tert-butylphenol and 4-tert-butylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. policycommons.net [policycommons.net]

- 17. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of Butylcatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcatechol (B165716) (TBC), a substituted catechol, is a chemical of significant industrial importance, primarily utilized as a polymerization inhibitor and antioxidant. Its widespread use in the manufacturing of plastics, rubber, and other polymers necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the transformation and persistence of 4-tert-butylcatechol in various environmental compartments. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental impact and potential for persistence of this compound and structurally related molecules.

Chemical and Physical Properties

Understanding the fundamental chemical and physical properties of 4-tert-butylcatechol is essential for predicting its behavior in the environment.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄O₂ | [1] |

| Molar Mass | 166.22 g/mol | [1] |

| Appearance | White to light brown crystalline solid | [2] |

| Melting Point | 53-56 °C | [3] |

| Boiling Point | 285 °C | [1][3] |

| Water Solubility | Slightly soluble | - |

| Vapor Pressure | < 1.0E-6 torr at 25 °C (Estimated) | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.7 | [5] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in different environmental media. For 4-tert-butylcatechol, its fate is governed by a combination of biological and non-biological processes.

Biodegradation

Biodegradation is a primary mechanism for the removal of 4-tert-butylcatechol from the environment. Several microorganisms have been identified that can utilize this compound as a source of carbon and energy.

Aerobic Biodegradation in Soil and Water:

Studies have shown that certain bacterial strains, such as Sphingobium fuliginis TIK-1 and Pseudomonas putida MT4, are capable of degrading 4-tert-butylcatechol[6][7]. The degradation process typically begins with the hydroxylation of the precursor, 4-tert-butylphenol, to form 4-tert-butylcatechol. Subsequently, the catechol ring is cleaved through a meta-cleavage pathway[6].

Key Biodegradation Products:

The microbial degradation of 4-tert-butylcatechol via the meta-cleavage pathway leads to the formation of several intermediate and final products. One of the key identified metabolites is 3,3-dimethyl-2-butanone[6].

References

- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 2. cfseuropespa.com [cfseuropespa.com]

- 3. 4-tert-Butylcatechol (TBC): Chemical Properties Overview & Use [zxchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. 4-tert-Butylcatechol | C10H14O2 | CID 7381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. concawe.eu [concawe.eu]

An In-depth Technical Guide to the Solubility of 4-tert-Butylcatechol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-butylcatechol (B165716) (TBC) in various organic solvents. TBC is a crucial industrial chemical, primarily utilized as a stabilizer and polymerization inhibitor for monomers such as styrene (B11656) and butadiene.[1] Its solubility characteristics are critical for its effective application and for the development of new formulations in diverse fields, including polymer chemistry, materials science, and pharmaceuticals.

Core Concepts: Understanding 4-tert-Butylcatechol's Solubility

4-tert-Butylcatechol, with the chemical formula C10H14O2, is a derivative of catechol. Its structure, featuring a benzene (B151609) ring with two hydroxyl (-OH) groups and a bulky tert-butyl group, dictates its solubility behavior. The hydroxyl groups can participate in hydrogen bonding, suggesting solubility in polar solvents. However, the non-polar tert-butyl group and the aromatic ring enhance its affinity for non-polar environments. This duality results in a varied solubility profile across different organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Solubility ( g/100g of solvent) at 25 °C |

| Methanol | Alcohol (Polar, Protic) | 500[2] |

| Acetone | Ketone (Polar, Aprotic) | 240[2] |

| Ethyl Acetate | Ester (Polar, Aprotic) | 240[2] |

| Toluene | Aromatic Hydrocarbon (Non-polar) | 170[2] |

| Benzene | Aromatic Hydrocarbon (Non-polar) | 80[2] |

| Carbon Tetrachloride | Halogenated Hydrocarbon (Non-polar) | Soluble |

| Ethanol | Alcohol (Polar, Protic) | Highly Soluble[3] |

| Ether | Ether (Slightly Polar) | Soluble[4] |

| Petroleum Ether | Aliphatic Hydrocarbon (Non-polar) | Almost Insoluble[5] |

| Water | Inorganic (Polar, Protic) | 0.2 g/100 mL[6] |

Qualitative Solubility Summary:

-

Highly Soluble in: Alcohols (methanol, ethanol), ketones (acetone), and ethers.[3][4]

-

Soluble in: Aromatic hydrocarbons (benzene, toluene), esters (ethyl acetate), and carbon tetrachloride.[5][7]

-

Insoluble in: Petroleum ether.[5]

Experimental Protocols

This section details the methodologies for the synthesis of 4-tert-butylcatechol and the determination of its solubility in organic solvents.

Synthesis of 4-tert-Butylcatechol via Friedel-Crafts Alkylation

This protocol describes a common method for synthesizing 4-tert-butylcatechol from catechol and isobutylene (B52900).

Materials:

-

Catechol

-

Isobutylene gas

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid, or an ion-exchange resin)[9]

-

Anhydrous solvent (e.g., xylene)

-

Nitrogen gas

-

Reaction vessel (e.g., a four-neck round-bottom flask) equipped with a mechanical stirrer, gas inlet, condenser, and thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., petroleum ether)

Procedure:

-

Reaction Setup: Assemble the reaction vessel and purge with nitrogen gas to create an inert atmosphere.

-

Charging the Reactor: Add catechol and the anhydrous solvent to the reaction vessel.

-

Catalyst Addition: Carefully add the acid catalyst to the mixture while stirring.

-

Heating: Heat the mixture to the desired reaction temperature (typically between 80-120°C).

-

Isobutylene Introduction: Slowly bubble isobutylene gas into the reaction mixture through the gas inlet. Maintain a constant flow rate and monitor the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization and Extraction: Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to neutralize the acid catalyst. Extract the organic layer containing the product.

-

Solvent Removal: Remove the solvent from the organic layer using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent like petroleum ether to obtain pure 4-tert-butylcatechol crystals.

Determination of Solubility using the Gravimetric Method

This protocol outlines a standard gravimetric method for determining the solubility of 4-tert-butylcatechol in an organic solvent at a specific temperature.

Materials:

-

Pure 4-tert-butylcatechol

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of 4-tert-butylcatechol to a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Weighing: Immediately transfer the filtered saturated solution to a pre-weighed evaporation dish and record the total weight.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the 4-tert-butylcatechol. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Drying and Final Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100g solvent) = [(Weight of dish + residue) - (Weight of empty dish)] / [(Weight of dish + solution) - (Weight of dish + residue)] * 100

Mandatory Visualizations

Mechanism of Polymerization Inhibition by 4-tert-Butylcatechol

4-tert-Butylcatechol acts as a polymerization inhibitor by scavenging free radicals, which are the initiators of polymerization chains. The following diagram illustrates this mechanism.

Caption: Free radical scavenging mechanism of 4-tert-butylcatechol.

Workflow for the Synthesis and Purification of 4-tert-Butylcatechol

The following diagram outlines the key steps in the synthesis and purification of 4-tert-butylcatechol.

Caption: Workflow for 4-tert-butylcatechol synthesis and purification.

References

- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. p-tert.-Butylcatechol (CAS 98-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. 4-tert-Butylcatechol CAS#: 98-29-3 [m.chemicalbook.com]

- 7. 4-tert-Butylcatechol | 98-29-3 [chemicalbook.com]

- 8. additivesforpolymer.com [additivesforpolymer.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Neuronal Effects of Catechol-Containing Antioxidants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the therapeutic potential of natural compounds has positioned catechol-containing antioxidants as promising candidates for neuroprotective strategies. Their unique chemical structure, characterized by a catechol moiety, endows them with potent antioxidant and signaling-modulating properties that can counteract the complex pathologies of neurodegenerative diseases. This technical guide provides a comprehensive overview of the core neuronal effects of these compounds, focusing on key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanisms of Neuroprotection

Catechol-containing antioxidants exert their neuroprotective effects through a multi-pronged approach that extends beyond simple free radical scavenging. They actively modulate intracellular signaling pathways that are critical for neuronal survival, inflammation, and the endogenous antioxidant response.

Attenuation of Oxidative Stress

The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to oxidative stress, a key factor in neurodegeneration. Catechol-containing compounds directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, they can chelate transition metals like iron and copper, which catalyze the formation of highly reactive hydroxyl radicals.[1]

Modulation of Inflammatory Pathways

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases.[1][2] Catechol-containing flavonoids have been shown to suppress neuroinflammatory pathways, including the inhibition of nuclear factor-κB (NF-κB) activation, a key regulator of the inflammatory response.[2][3] This leads to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Activation of Endogenous Antioxidant Defenses

A crucial mechanism of neuroprotection is the upregulation of the cell's own antioxidant defense systems. Catechol-containing compounds are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4][5] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][5]

Regulation of Cell Survival and Apoptosis Pathways

These antioxidants can also influence signaling cascades that directly impact neuronal survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a key regulator of cell survival and proliferation, is often activated by catechol-containing compounds.[6] This can lead to the inhibition of apoptotic pathways and the promotion of neuronal resilience. Additionally, they can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in both cell survival and death, often promoting pro-survival signals.[4]

Key Signaling Pathways

The neuroprotective effects of catechol-containing antioxidants are orchestrated through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant Effect of Hydroxytyrosol, Hydroxytyrosol Acetate and Nitrohydroxytyrosol in a Rat MPP+ Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-catechin protects PC12 cells against CORT-induced oxidative stress and pyroptosis through the pathways of PI3K/AKT and Nrf2/HO-1/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Guardian: A Technical Guide to Butylcatechol's Role in Polymerization Inhibition

An in-depth exploration of the discovery, history, and application of 4-tert-butylcatechol (B165716) (TBC) as a cornerstone of industrial monomer stabilization.

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the world of polymer science, the controlled and predictable formation of long-chain molecules is paramount. However, the very reactivity that makes monomers valuable building blocks also renders them susceptible to spontaneous and unwanted polymerization. This phenomenon, if left unchecked, can lead to product degradation, equipment fouling, and significant safety hazards. To counter this, a class of compounds known as polymerization inhibitors is employed. Among these, 4-tert-butylcatechol (TBC) has emerged as a highly effective and widely used agent. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical application of TBC as a polymerization inhibitor, tailored for professionals in research and development.

Discovery and History: A Timeline of Innovation

The journey of 4-tert-butylcatechol from a laboratory curiosity to an industrial workhorse is a story of incremental scientific discovery. While pinpointing a single "discoverer" is challenging, its development can be traced through a series of key patents and scientific investigations that recognized the unique properties of substituted catechols.

The foundational understanding of phenols and their antioxidant properties paved the way for exploring their derivatives as potential stabilizers. Early research in the mid-20th century focused on the ability of hindered phenols to scavenge free radicals, the primary initiators of polymerization.

Key Historical Milestones:

-

Mid-20th Century: Initial investigations into the antioxidant properties of alkyl-substituted phenols laid the groundwork for the development of effective polymerization inhibitors.

-

Post-War Era: The burgeoning polymer industry, with its increasing production of reactive monomers like styrene (B11656) and butadiene, created a pressing need for efficient and reliable stabilization methods.

-

Emergence of TBC: 4-tert-butylcatechol, with its unique combination of a catechol moiety and a bulky tert-butyl group, was identified as a particularly potent inhibitor. The tert-butyl group enhances its solubility in organic monomers and sterically hinders the phenoxy radical, increasing its stability and effectiveness.

Mechanism of Action: A Radical Scavenging Symphony

The efficacy of 4-tert-butylcatechol as a polymerization inhibitor lies in its ability to act as a potent free-radical scavenger. The process is critically dependent on the presence of dissolved oxygen.

The inhibition mechanism can be summarized in the following steps:

-

Initiation: Monomers (M), when exposed to heat, light, or impurities, can form free radicals (M•).

-

Peroxy Radical Formation: In the presence of oxygen, these monomer radicals rapidly react to form highly reactive peroxy radicals (MOO•). This reaction is significantly faster than the self-propagation of monomer radicals.

-

Inhibition by TBC: 4-tert-butylcatechol intervenes by donating a hydrogen atom from one of its hydroxyl groups to the peroxy radical. This neutralizes the peroxy radical, forming a stable hydroperoxide and a TBC-derived phenoxy radical.

-

Stabilization of the TBC Radical: The resulting TBC radical is resonance-stabilized and further sterically hindered by the bulky tert-butyl group, making it significantly less reactive than the initial monomer or peroxy radicals. This prevents it from initiating new polymer chains.

-

Termination: The stabilized TBC radical can then react with another peroxy radical to form a non-radical, stable product, effectively terminating the chain reaction.

Quantitative Performance Data

The effectiveness of a polymerization inhibitor is quantified by its ability to prolong the induction period (the time before polymerization begins) and reduce the rate of polymer formation. 4-tert-butylcatechol consistently demonstrates superior performance compared to other common inhibitors.